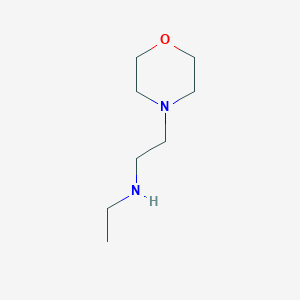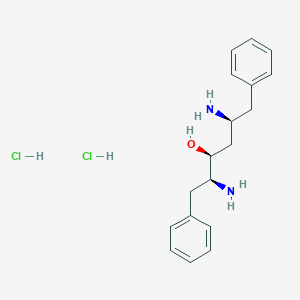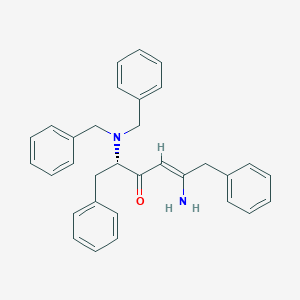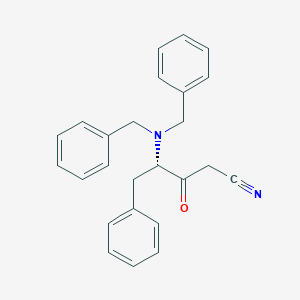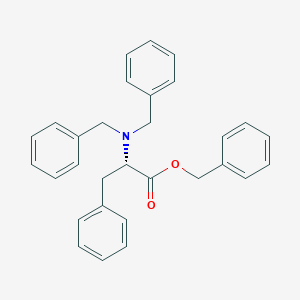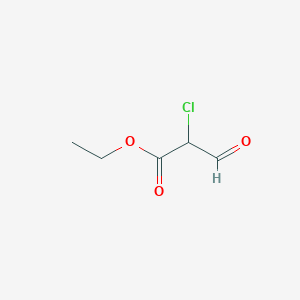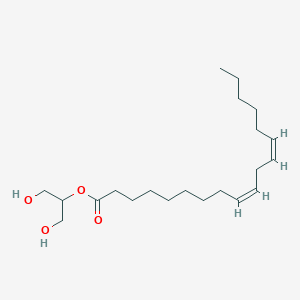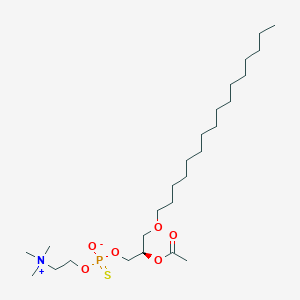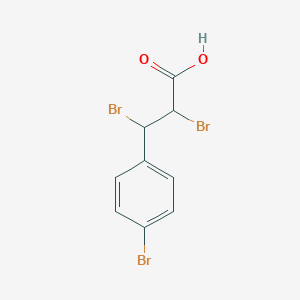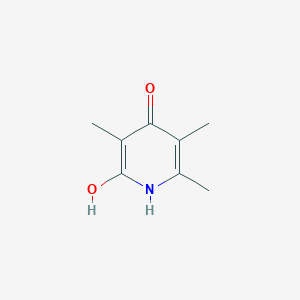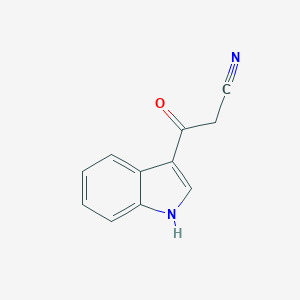
3-(1H-indol-3-yl)-3-oxopropanenitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-(1H-indol-3-yl)-3-oxopropanenitrile involves methods that enable the creation of different heterocyclic compounds derived from this precursor. The synthetic importance and reactivity of this compound have been thoroughly investigated, highlighting recent progress in its use for generating heterocyclic compounds through various synthetic routes (Fadda et al., 2014).
Molecular Structure Analysis
The molecular structure of 3-(1H-indol-3-yl)-3-oxopropanenitrile serves as a cornerstone for understanding its chemical reactivity and properties. The indole moiety in its structure is pivotal for its chemical behavior, especially in catalytic reactions that lead to the formation of polysubstituted carbazoles and other complex molecules. Rhodium-catalyzed annulation of this compound with sulfoxonium ylides or diazo compounds exemplifies its utility in synthesizing polysubstituted carbazoles (Xiao et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving 3-(1H-indol-3-yl)-3-oxopropanenitrile are diverse, including rhodium-catalyzed carbocyclization with alkynes and alkenes through C-H activation. These reactions are notable for their broad substrate range and high yields, demonstrating the compound's versatility in synthesizing 1,7-fused indolines and other polycyclic compounds (Zhou et al., 2016).
Physical Properties Analysis
The physical properties of 3-(1H-indol-3-yl)-3-oxopropanenitrile, such as solubility, melting point, and boiling point, are essential for its handling and application in various chemical reactions. However, specific details on these properties require further exploration in the literature to provide a comprehensive understanding.
Chemical Properties Analysis
The chemical properties of 3-(1H-indol-3-yl)-3-oxopropanenitrile, including its reactivity with various chemical reagents, enable the synthesis of a wide array of heterocyclic compounds. Its interaction with nucleophiles and electrophiles, catalytic transformations, and participation in multicomponent reactions underscore its synthetic utility in organic chemistry (Gomha & Abdel‐Aziz, 2012).
Applications De Recherche Scientifique
Synthesis of Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]triazines : This compound serves as a key intermediate in synthesizing new pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines, which have potential antioxidant properties (El‐Mekabaty et al., 2016).
Precursor for Heterocyclic Compounds : It's used as a precursor for various heterocyclic compounds, highlighting its reactivity and synthetic importance (Fadda et al., 2014).
Rhodium-Catalyzed C-H Activation : It is involved in Rhodium-catalyzed C-H activation processes to produce hydrogenated azepino[3,2,1-hi]indoles and seven-membered ring scaffolds (Zhou, Li & Wang, 2016).
Domino One-Pot Three-Component Reaction : It is utilized in the domino one-pot three-component reaction to synthesize novel penta-substituted 4H-pyrans with excellent yields and without the need for column chromatographic purification (Sivakumar et al., 2013).
Oxidative Annulation Reactions : It is used in Rhodium-catalyzed oxidative annulation reactions with internal alkynes to produce a series of substituted carbazoles (Zhou, Li & Wang, 2017).
Four-Component Domino Reactions : It is part of a four-component domino reaction for synthesizing 2,6-diaryl-4-(1H-indol-3-yl)-3-cyanopyridines (Bharkavi et al., 2014).
Rh(III)-Catalyzed Carbocyclization Reactions : It is also used in Rh(III)-catalyzed carbocyclization reactions with alkynes and alkenes to form 1,7-fused indolines (Zhou, Wang, Li & Wang, 2016).
Synthesis of 3-Heteroarylindoles and Related Compounds : It is a starting material for synthesizing 3-heteroarylindoles and related compounds from 3-(cyanoacetyl)indoles (Slaett et al., 2005).
Rhodium-Catalyzed Annulation with Sulfoxonium Ylides or Diazo Compounds : It is involved in Rhodium-catalyzed annulation with sulfoxonium ylides or diazo compounds to produce polysubstituted carbazoles (Xiao et al., 2018).
Catalysis of Carbonitriles Synthesis : It is used in the catalysis of the synthesis of carbonitriles with both indole and triazole moieties (Dashteh et al., 2021).
Propriétés
IUPAC Name |
3-(1H-indol-3-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c12-6-5-11(14)9-7-13-10-4-2-1-3-8(9)10/h1-4,7,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKBLDDGNWKWKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368727 | |
| Record name | 3-(1H-indol-3-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-3-yl)-3-oxopropanenitrile | |
CAS RN |
20356-45-0 | |
| Record name | 3-(1H-indol-3-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Cyanoacetyl)indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


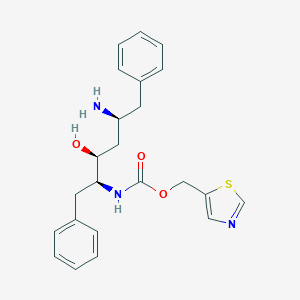
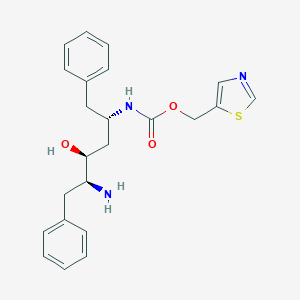
![Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate](/img/structure/B17418.png)
